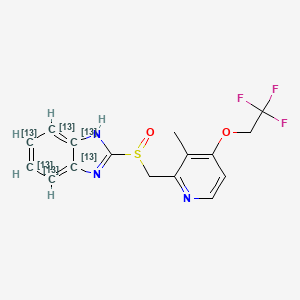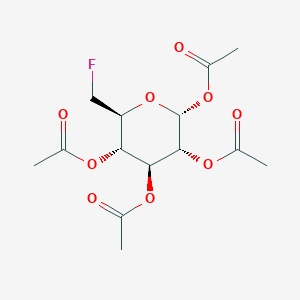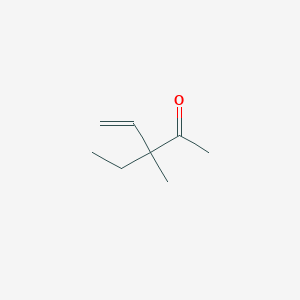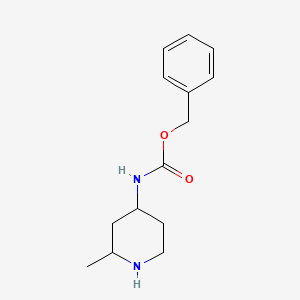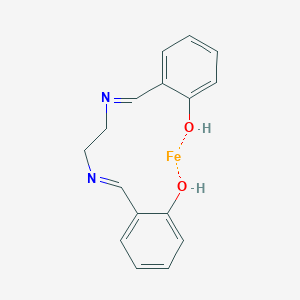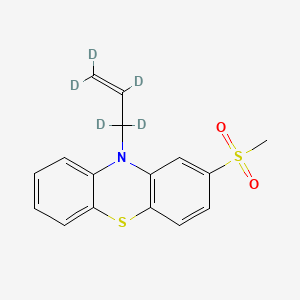
1,2,2,4,5,6-Hexachloro-1,3,5-triaza-2$l^{5},4,6-triphosphacyclohex-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonitrilic chloride trimer, also known as hexachlorocyclotriphosphazene, is a chemical compound with the formula (NPCl₂)₃. It is a white crystalline solid that is primarily used as a precursor for the synthesis of various organophosphazenes. The compound is notable for its unique six-membered ring structure, which consists of alternating phosphorus and nitrogen atoms, each bonded to two chlorine atoms .
准备方法
Synthetic Routes and Reaction Conditions
Phosphonitrilic chloride trimer is typically synthesized through the reaction of phosphorus pentachloride (PCl₅) with ammonium chloride (NH₄Cl) in the presence of a solvent such as chlorobenzene. The reaction is carried out under an inert atmosphere, usually nitrogen, and involves heating the mixture to a temperature range of 80-132°C. The reaction time can vary from 6 to 10 hours, depending on the specific conditions and catalysts used .
Industrial Production Methods
In industrial settings, the preparation of phosphonitrilic chloride trimer often involves the use of composite catalysts such as zinc chloride, ferric chloride, and magnesium chloride. Pyridine is commonly used as an acid-binding agent to facilitate the reaction. The process aims to achieve high yields and purity, with mole yields reaching up to 85% and purity levels of 99% or higher .
化学反应分析
Types of Reactions
Phosphonitrilic chloride trimer undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as alkoxides, amines, and thiolates.
Polymerization: The trimer can polymerize to form higher molecular weight polymers, including linear oils and elastomers.
Dehydrochlorination: The compound can undergo dehydrochlorination reactions with reagents like catechol and triethylamine, leading to the formation of tris(o-phenylenedioxy)phosphonitrile trimer and related polymers.
Common Reagents and Conditions
Common reagents used in the reactions of phosphonitrilic chloride trimer include sodium alkoxide, catechol, and triethylamine. Reaction conditions often involve heating and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of phosphonitrilic chloride trimer include various substituted phosphazenes, higher molecular weight polymers, and dehydrochlorinated derivatives .
科学研究应用
Phosphonitrilic chloride trimer has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of phosphonitrilic chloride trimer primarily involves its ability to undergo substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity is attributed to the electron-deficient nature of the phosphorus atoms in the compound, which makes them susceptible to nucleophilic attack. The resulting substituted phosphazenes exhibit unique properties that are exploited in various applications .
相似化合物的比较
Phosphonitrilic chloride trimer is part of a broader class of compounds known as phosphazenes, which include both cyclic and linear polymers. Similar compounds include:
Phosphonitrilic chloride tetramer (NPCl₂)₄: This compound also forms a cyclic structure but with four phosphorus and nitrogen atoms.
Phosphonitrilic fluoride and bromide: These compounds undergo similar polymerization-depolymerization reactions but differ in their halogen substituents, leading to variations in their chemical properties.
Cyclophosphazenes: These are cyclic compounds with alternating phosphorus and nitrogen atoms, similar to phosphonitrilic chloride trimer, but with different substituents on the phosphorus atoms.
Phosphonitrilic chloride trimer is unique due to its high reactivity and versatility in forming a wide range of substituted derivatives and polymers, making it a valuable compound in both research and industrial applications .
属性
分子式 |
Cl6N3P3 |
|---|---|
分子量 |
347.7 g/mol |
IUPAC 名称 |
1,2,2,4,5,6-hexachloro-1,3,5-triaza-2λ5,4,6-triphosphacyclohex-2-ene |
InChI |
InChI=1S/Cl6N3P3/c1-8-10(3)7-12(5,6)9(2)11(8)4 |
InChI 键 |
GIDDTSHDTGZRPQ-UHFFFAOYSA-N |
规范 SMILES |
N1=P(N(P(N(P1Cl)Cl)Cl)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-7-methoxy-2-(p-tolyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one](/img/structure/B13828421.png)
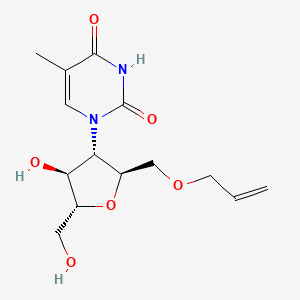
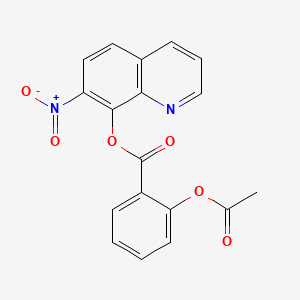
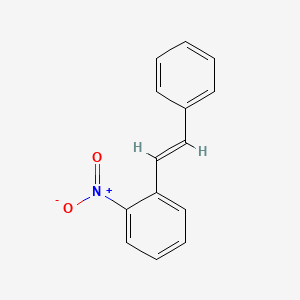
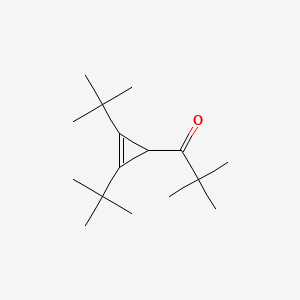
![[(E)-cyclohex-2-en-1-ylidenemethoxy]methylbenzene](/img/structure/B13828453.png)

